molecular formula C8H7N5O2 B2799826 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid CAS No. 1247418-14-9

4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2799826
CAS No.: 1247418-14-9
M. Wt: 205.177
InChI Key: MUVCALKZMCNFQW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives It features a pyrimidine ring substituted with a methyl group and a triazole ring at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the triazole and carboxylic acid groups. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a triazole precursor under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.

  • Condensation: Condensation reactions may involve the use of dehydrating agents like phosphorus oxychloride (POCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and condensed products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and pyrimidine rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets can lead to the design of new therapeutic drugs.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole

  • 2-(4H-1,2,4-triazol-3-yl)pyrimidine

  • Pyrimidine-5-carboxylic acid

Uniqueness: 4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which combines the triazole and pyrimidine rings in a way that is not found in the other listed compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-6(12-4)7-10-3-11-13-7/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCALKZMCNFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247418-14-9
Record name 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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